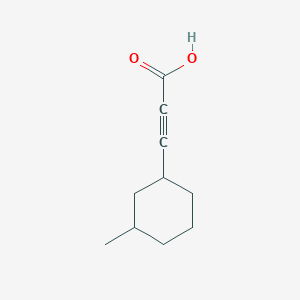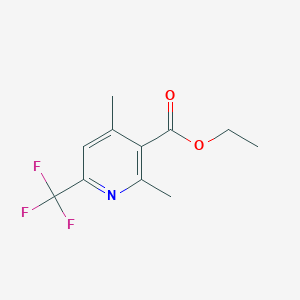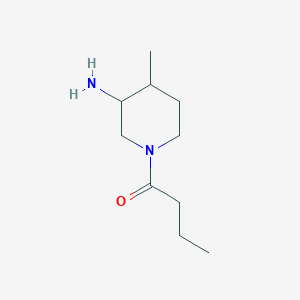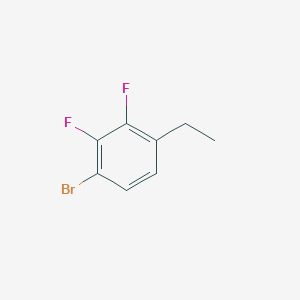
3-(3-Methylcyclohexyl)prop-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylcyclohexyl)prop-2-ynoic acid is an organic compound with the molecular formula C10H14O2. It is a derivative of propiolic acid, characterized by the presence of a cyclohexyl ring substituted with a methyl group at the third position and a prop-2-ynoic acid moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylcyclohexyl)prop-2-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methylcyclohexanol, which is commercially available or can be synthesized from cyclohexene.
Oxidation: The 3-methylcyclohexanol is oxidized to 3-methylcyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Alkyne Formation: The 3-methylcyclohexanone undergoes a Favorskii rearrangement in the presence of a strong base like sodium amide to form 3-(3-methylcyclohexyl)propyne.
Carboxylation: The final step involves the carboxylation of 3-(3-methylcyclohexyl)propyne using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(3-Methylcyclohexyl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium amide, organolithium reagents.
Major Products
Oxidation: 3-(3-Methylcyclohexyl)propanoic acid.
Reduction: 3-(3-Methylcyclohexyl)propene or 3-(3-Methylcyclohexyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-Methylcyclohexyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Methylcyclohexyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Propiolic Acid: The simplest acetylenic carboxylic acid, used as a precursor in organic synthesis.
3-Methylcyclohexanol: A starting material for the synthesis of 3-(3-Methylcyclohexyl)prop-2-ynoic acid.
3-Methylcyclohexanone: An intermediate in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of both a cyclohexyl ring and an alkyne group, which imparts distinct reactivity and potential biological activity. Its structural features allow for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
3-(3-methylcyclohexyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H14O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h8-9H,2-4,7H2,1H3,(H,11,12) |
InChIキー |
SXYAYEVUEONNGF-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)


![N-Methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13188018.png)

![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)


![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)


